REACTION_CXSMILES
|
C[O:2][C:3]1[C:20]([O:21]C)=[CH:19][C:18]2[C:17]3[C:12](=[CH:13][C:14]([O:25]C)=[C:15]([O:23]C)[CH:16]=3)[C:11]3[C:6](=[CH:7][C:8]([O:29]C)=[C:9]([O:27]C)[CH:10]=3)[C:5]=2[CH:4]=1.B(Br)(Br)Br>C1C=CC=CC=1>[OH:2][C:3]1[C:20]([OH:21])=[CH:19][C:18]2[C:17]3[C:12](=[CH:13][C:14]([OH:25])=[C:15]([OH:23])[CH:16]=3)[C:11]3[C:6](=[CH:7][C:8]([OH:29])=[C:9]([OH:27])[CH:10]=3)[C:5]=2[CH:4]=1
|
Name
|
|
Quantity
|
1.702 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=2C3=CC(=C(C=C3C3=CC(=C(C=C3C2C=C1OC)OC)OC)OC)OC
|
Name
|
glass three
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
10.792 g
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
82 °C
|
Type
|
CUSTOM
|
Details
|
stirred under a nitrogen atmosphere as a slurry
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
until a reflux temperature of 82° C.
|
Type
|
CUSTOM
|
Details
|
the nitrogen blanket was removed from the reactor
|
Type
|
ADDITION
|
Details
|
a distillation head was added
|
Type
|
ADDITION
|
Details
|
A vacuum was introduced
|
Type
|
DISTILLATION
|
Details
|
distillation of the benzene solvent
|
Type
|
CUSTOM
|
Details
|
The resultant dry powder
|
Type
|
STIRRING
|
Details
|
stirred under a nitrogen atmosphere
|
Type
|
TEMPERATURE
|
Details
|
with heating to 100° C
|
Type
|
TEMPERATURE
|
Details
|
The resultant slurry was cooled to 80° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The precipitate was recovered
|
Type
|
WASH
|
Details
|
was washed with deionized water (50 milliliters)
|
Type
|
FILTRATION
|
Details
|
followed by filtration
|
Type
|
CUSTOM
|
Details
|
The recovered precipitate was dried in a vacuum oven at 25° C.
|
Type
|
CUSTOM
|
Details
|
from 30° to 500° C.
|
Type
|
CUSTOM
|
Details
|
at 398.1° C.
|
Type
|
CUSTOM
|
Details
|
at 423.4° C.
|
Name
|
|
Type
|
|
Smiles
|
OC1=CC=2C3=CC(=C(C=C3C3=CC(=C(C=C3C2C=C1O)O)O)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |